molecular formula C18H18N6O5 B4196854 5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4196854
M. Wt: 398.4 g/mol
InChI Key: HPNLHDILXMKRJE-UHFFFAOYSA-N
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Description

5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound with potential applications in various scientific fields. The compound’s structure includes a furan ring, a piperazine moiety, and a triazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, including the formation of the furan-2-carbonyl piperazine intermediate and the subsequent coupling with the triazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and furan-containing molecules. Examples are:

Uniqueness

What sets 5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

furan-2-yl-[4-[2-(3-methylphenyl)-5-nitro-3-oxidotriazol-3-ium-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5/c1-13-4-2-5-14(12-13)22-19-16(24(27)28)17(23(22)26)20-7-9-21(10-8-20)18(25)15-6-3-11-29-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNLHDILXMKRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=[N+]2[O-])N3CCN(CC3)C(=O)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
Reactant of Route 2
5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
Reactant of Route 6
5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

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